molecular formula C3I4N2 B14747116 1,2,4,5-Tetraiodo-1H-imidazole CAS No. 1745-82-0

1,2,4,5-Tetraiodo-1H-imidazole

Cat. No.: B14747116
CAS No.: 1745-82-0
M. Wt: 571.66 g/mol
InChI Key: DBIVLURTWULBOD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraiodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetraiodo-1H-imidazole can be synthesized through a multi-step process involving the iodination of imidazole derivatives. One common method involves the use of iodine and an oxidizing agent to introduce iodine atoms at the desired positions on the imidazole ring. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as zeolites have been employed to improve the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraiodo-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as azides, thiols, or hydroxyl groups .

Scientific Research Applications

1,2,4,5-Tetraiodo-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-tetraiodo-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound can inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial, antiviral, or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-1H-imidazole: Similar structure but with chlorine atoms instead of iodine.

    1,2,4,5-Tetrabromo-1H-imidazole: Contains bromine atoms instead of iodine.

    1,2,4,5-Tetrafluoro-1H-imidazole: Fluorine atoms replace the iodine atoms.

Uniqueness

1,2,4,5-Tetraiodo-1H-imidazole is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The larger atomic size and higher atomic weight of iodine compared to other halogens result in different reactivity and biological activity. This makes this compound particularly valuable in applications requiring heavy halogen atoms, such as radiopharmaceuticals and advanced materials .

Properties

CAS No.

1745-82-0

Molecular Formula

C3I4N2

Molecular Weight

571.66 g/mol

IUPAC Name

1,2,4,5-tetraiodoimidazole

InChI

InChI=1S/C3I4N2/c4-1-2(5)9(7)3(6)8-1

InChI Key

DBIVLURTWULBOD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(C(=N1)I)I)I)I

Origin of Product

United States

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